

Navigating the Solubility Landscape of Dibromopropamidine Isethionate: A Technical Guide

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Compound of Interest

Compound Name: *Dibromopropamidine*

Cat. No.: *B1201361*

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This technical guide provides an in-depth analysis of the solubility characteristics of **dibromopropamidine** isethionate, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this active pharmaceutical ingredient (API) in various laboratory solvents is fundamental for formulation development, analytical method design, and ensuring therapeutic efficacy.

Core Findings: Solubility Profile of Dibromopropamidine Isethionate

Dibromopropamidine isethionate exhibits a distinct solubility profile, characterized by its high polarity. While quantitative solubility data remains proprietary and is not publicly available in comprehensive terms, established qualitative descriptors provide a strong foundation for laboratory work. The solubility is notably influenced by the solvent's polarity and pH.^[1]

Table 1: Qualitative Solubility of **Dibromopropamidine** Isethionate in Common Laboratory Solvents

Solvent	Solubility Description	USP Parts of Solvent Required for 1 Part of Solute
Water	Freely Soluble	1 to 10
Glycerol	Freely Soluble	1 to 10
Ethanol (96%)	Sparingly Soluble	30 to 100
Chloroform	Practically Insoluble	> 10,000
Ether	Practically Insoluble	> 10,000
Liquid Paraffin	Practically Insoluble	> 10,000
Fixed Oils	Practically Insoluble	> 10,000
Methanol	No Data Available	-
Acetone	No Data Available	-
Dimethyl Sulfoxide (DMSO)	No Data Available	-

Note: The United States Pharmacopeia (USP) provides descriptive terms for solubility based on the volume of solvent required to dissolve one part of the solute.^[2]

The enhanced water solubility of **dibromopropamide** isethionate is attributed to the presence of the hydrophilic isethionate counter-ions.^[1] Furthermore, its solubility is pH-dependent, with increased solubility observed under acidic conditions due to the protonation of the amidine groups.^[1]

Experimental Protocol: Determination of Thermodynamic Solubility

For a precise quantitative determination of **dibromopropamide** isethionate's solubility, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies such as the FDA and is detailed in the United States Pharmacopeia.^{[3][4][5]} This method establishes the equilibrium solubility of a compound at a specific temperature.

Materials and Equipment:

- **Dibromopropamide** Isethionate powder
- Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO)
- Calibrated analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- pH meter

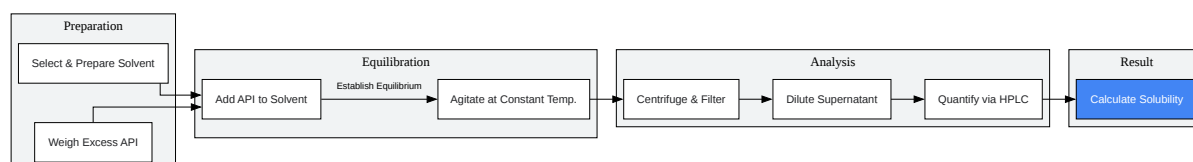
Procedure:

- **Preparation of Solvent:** Prepare the desired solvents. For aqueous solutions, adjust the pH to the desired level using appropriate buffers (e.g., phosphate or citrate buffers).[4]
- **Addition of Solute:** Add an excess amount of **dibromopropamide** isethionate to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and place them in a constant temperature orbital shaker set to a standard temperature, typically 25 °C or 37 °C for physiological relevance.[4] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of **dibrompropamide** isethionate. The HPLC method should be specific for the analyte and demonstrate linearity, accuracy, and precision.
- **Calculation:** Calculate the solubility of **dibrompropamide** isethionate in the respective solvent, typically expressed in mg/mL or g/100mL.

Visualizing the Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **dibrompropamide** isethionate.



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Caption: Experimental workflow for determining the solubility of **dibromopropamidine** isethionate.

This comprehensive approach ensures the generation of reliable and reproducible solubility data, which is paramount for the successful development and application of pharmaceutical products containing **dibromopropamidine** isethionate. For further inquiries, please contact our technical support team.

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